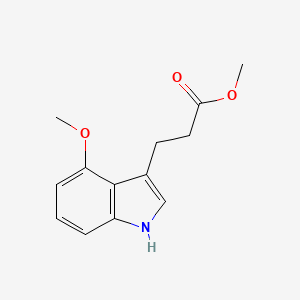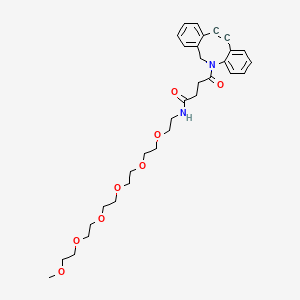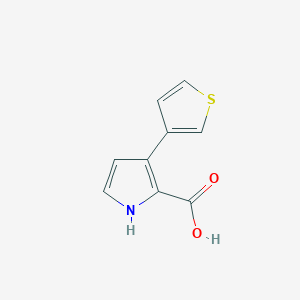
4,6-Dibromo-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H2Br2N2O It is a derivative of benzimidazole, characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2H-benzimidazol-2-one typically involves the bromination of 2H-benzimidazol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Scientific Research Applications
4,6-Dibromo-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2H-Benzimidazol-2-one: Lacks the bromine substituents, resulting in different chemical and biological properties.
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: Contains amino groups instead of bromine atoms, leading to distinct reactivity and applications.
Uniqueness: This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H2Br2N2O |
|---|---|
Molecular Weight |
289.91 g/mol |
IUPAC Name |
4,6-dibromobenzimidazol-2-one |
InChI |
InChI=1S/C7H2Br2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H |
InChI Key |
HCKXHLVIRSKBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)

